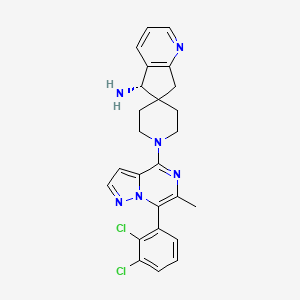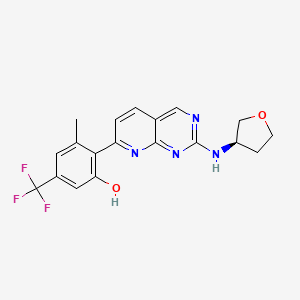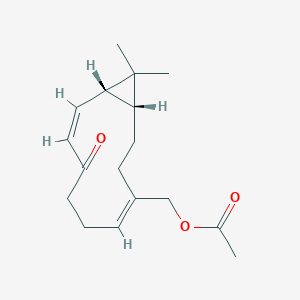
Phenethicillin (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethicillin (sodium), also known as pheneticillin, is a penicillin antibiotic that is used internationally. It belongs to the class of beta-lactam antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis. This compound is particularly effective against Gram-positive bacteria and is used to treat various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .
Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Phenethicillin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of phenethicillin can be hydrolyzed by beta-lactamase enzymes produced by resistant bacteria.
Oxidation: Phenethicillin can undergo oxidation reactions, particularly at the phenoxypropyl side chain.
Substitution: The phenoxypropyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of beta-lactamase enzymes.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Hydrolysis: Results in the formation of penicilloic acid.
Oxidation: Produces oxidized derivatives of phenethicillin.
Substitution: Leads to various substituted phenethicillin derivatives with altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Phenethicillin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Used in clinical research to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Wirkmechanismus
Phenethicillin is similar to other beta-lactam antibiotics, such as:
Penicillin G: Effective against Gram-positive bacteria but susceptible to gastric acid degradation.
Ampicillin: Has a broader spectrum of activity, including some Gram-negative bacteria.
Methicillin: Resistant to beta-lactamase enzymes but less effective against certain bacteria compared to phenethicillin.
Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .
Vergleich Mit ähnlichen Verbindungen
- Penicillin G
- Ampicillin
- Methicillin
- Oxacillin
- Cloxacillin
Eigenschaften
Molekularformel |
C17H19N2NaO5S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1 |
InChI-Schlüssel |
HZRQUJWXQAEVBK-DVLYDCSHSA-M |
Isomerische SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Kanonische SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


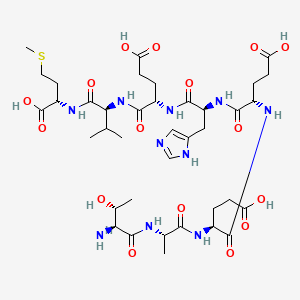

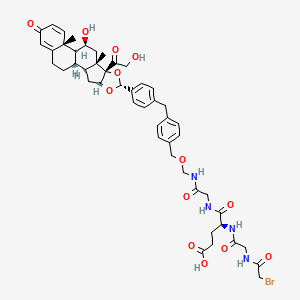
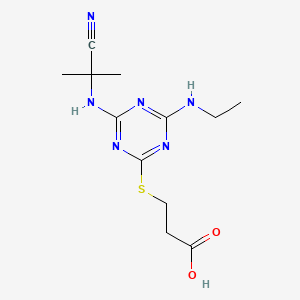
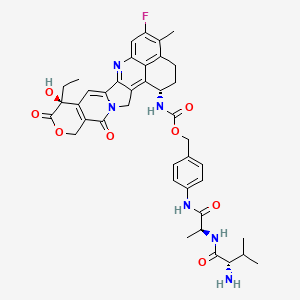
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)


